tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate”. Factors such as pH, temperature, and the presence of other biomolecules could affect the compound’s stability and its interactions with its targets. The compound is recommended to be stored in a sealed, dry environment at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized from N-boc-diallylamine . The synthesis involves the following steps:
Formation of N-boc-diallylamine: This is achieved by reacting diallylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Cyclization: The N-boc-diallylamine undergoes cyclization to form tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A similar compound with slight structural differences.
tert-Butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate: Another related compound used in organic synthesis.
Uniqueness
tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 5-oxo-2H-pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJKZXLOHPVLBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465732 | |
Record name | tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141293-14-3 | |
Record name | tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivatives influence their hydrogen bonding patterns?
A2: The study reveals a strong correlation between the structure of this compound derivatives and their hydrogen bonding interactions. [] In all the investigated compounds, the tert-butoxycarbonyl (Boc) group consistently adopts a specific orientation relative to the 2-oxo-2,5-dihydro-1H-pyrrole ring. [] The positioning of the hydroxyl group, determined by the size of the aldehyde used in the synthesis, directly influences the hydrogen bonding pattern. [] When the hydroxyl group is trans to the oxo group, as observed with smaller aldehydes, it participates in O-H...O hydrogen bonding, leading to a distinctive hexagonal arrangement of molecules. [] Conversely, a cis configuration of the hydroxyl group, resulting from reactions with larger aldehydes, facilitates bifurcated O-H...O hydrogen bonds, ultimately forming centrosymmetric hydrogen-bonded dimers. [] This understanding of the structure-hydrogen bonding relationship is essential for predicting molecular self-assembly and designing compounds with desired properties.
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